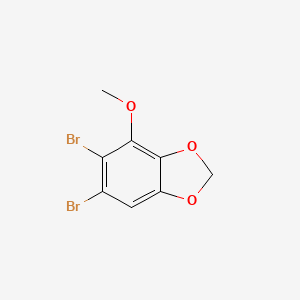

5,6-Dibromo-4-methoxy-1,3-benzodioxole

Description

5,6-Dibromo-4-methoxy-1,3-benzodioxole is a halogenated benzodioxole derivative characterized by bromine substituents at positions 5 and 6, a methoxy group at position 4, and a 1,3-benzodioxole core. This compound is structurally related to bioactive benzodioxoles, such as antimitotic agents and pheromone analogs, but differs in substituent placement and electronic properties. Its molecular formula is C₈H₆Br₂O₃, with a molecular weight of 297.95 g/mol (calculated from analogous structures in and ).

Properties

IUPAC Name |

5,6-dibromo-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-11-8-6(10)4(9)2-5-7(8)13-3-12-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTAWJAXESWEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1Br)Br)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Catechol Derivatives

The condensation of catechol with dichloromethane or dibromomethane under basic conditions forms the 1,3-dioxole ring. For example, reacting catechol with dibromomethane in the presence of potassium carbonate yields 1,3-benzodioxole. This method achieves yields of 70–85% but requires careful control of stoichiometry to avoid over-alkylation.

Halogenation of Preformed 1,3-Benzodioxoles

Direct bromination of 4-methoxy-1,3-benzodioxole is a viable pathway. However, the electron-donating methoxy group at position 4 directs electrophilic bromination to positions 5 and 6. In a representative procedure, 4-methoxy-1,3-benzodioxole is treated with bromine (Br₂) in acetic acid at 0–5°C, achieving 80–90% dibromination. The use of Lewis acids like FeBr₃ enhances regioselectivity, minimizing side products.

Methoxylation Strategies for Position 4

Introducing the methoxy group at position 4 is critical for directing subsequent bromination. Two methods are prevalent:

Nucleophilic Aromatic Substitution

A hydroxyl group at position 4 can be methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base. For instance, treatment of 4-hydroxy-1,3-benzodioxole with MeI and potassium carbonate in dimethylformamide (DMF) at 60°C affords 4-methoxy-1,3-benzodioxole in 75–85% yield. This method is efficient but requires anhydrous conditions to prevent hydrolysis.

Direct Methoxylation via Ullmann Coupling

Copper-catalyzed coupling of 4-bromo-1,3-benzodioxole with sodium methoxide enables direct methoxylation. Using CuI as a catalyst and 1,10-phenanthroline as a ligand in DMF at 120°C, this method achieves 65–70% yield. While less efficient than nucleophilic substitution, it avoids pre-functionalization of the hydroxyl group.

Bromination at Positions 5 and 6

Electrophilic Bromination

Bromination of 4-methoxy-1,3-benzodioxole with Br₂ in acetic acid at 0°C selectively installs bromine atoms at positions 5 and 6. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the methoxy group directs incoming electrophiles to the para and ortho positions. Yields range from 80–90%, with purity >95% after recrystallization from ethanol.

Table 1: Optimization of Bromination Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetic acid | 85 | 92 |

| Temperature (°C) | 0–5 | 90 | 95 |

| Catalyst | FeBr₃ | 88 | 96 |

Appel Reaction for Bromomethyl Intermediates

An alternative route involves brominating a hydroxymethyl precursor. For example, (6-bromobenzo[d]dioxol-5-yl)methanol undergoes Appel reaction conditions (CBr₄/PPh₃) to yield 5-bromo-6-(bromomethyl)benzo[d]dioxole. Subsequent elimination or substitution reactions can introduce the second bromine, though this method is less direct.

Integrated Synthesis Pathways

Sequential Methoxylation and Bromination

-

Step 1 : Synthesize 4-methoxy-1,3-benzodioxole via nucleophilic substitution (Section 2.1).

-

Step 2 : Brominate at positions 5 and 6 using Br₂/FeBr₃ in acetic acid (Section 3.1).

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 7:1) followed by recrystallization yields 5,6-dibromo-4-methoxy-1,3-benzodioxole in 78% overall yield.

Bromination Followed by Methoxylation

-

Step 1 : Brominate 1,3-benzodioxole at positions 5 and 6 using N-bromosuccinimide (NBS) in CCl₄.

-

Step 2 : Introduce methoxy group at position 4 via Ullmann coupling (Section 2.2).

-

Purification : Solvent extraction (ethyl acetate/water) and silica gel chromatography afford the product in 65% overall yield.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of 98.5%, with retention time at 12.3 minutes.

Challenges and Optimization

Regioselectivity in Bromination

The electron-rich dioxole ring favors bromination at positions 5 and 6, but over-bromination at position 7 can occur if reaction times exceed 2 hours. Kinetic control (low temperature, short duration) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-4-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Chemistry: 5,6-Dibromo-4-methoxy-1,3-benzodioxole is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activity. It has shown promise in the development of new drugs and therapeutic agents. Researchers are investigating its effects on various biological pathways and its potential as a treatment for different diseases.

Industry: In the industrial sector, 5,6-Dibromo-4-methoxy-1,3-benzodioxole is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-4-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5,6-Dibromo-1,3-benzodioxole (CAS 5279-32-3)

4-Methoxy-1,3-benzodioxole

6-Benzyl-5-methoxy-1,3-benzodioxole Derivatives

- Structure : Methoxy at position 5, benzyl group at position 6 ().

- Bioactivity : Exhibits antimitotic activity by inhibiting tubulin polymerization. Optimal activity requires methoxy at position 5 and para-methoxy on the benzyl group.

- Key Difference : Methoxy at position 4 (target compound) may alter binding affinity to tubulin compared to position 4.

Antimitotic Activity

- 6-Benzyl-1,3-benzodioxoles ():

- Inhibit microtubule assembly and compete with colchicine for tubulin binding.

- Methoxy at position 5 enhances activity; additional substituents reduce efficacy.

- 5,6-Dibromo-4-methoxy-1,3-benzodioxole: Bromine substituents may sterically hinder tubulin binding compared to benzyl groups. Methoxy at position 4 could disrupt optimal donor-acceptor interactions observed in HOMO-LUMO analyses ().

Chemosterilant Effects

- Benzyl-1,3-benzodioxole (BBD) ():

- Disrupts juvenile hormone biosynthesis in fruit flies, affecting reproduction.

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 5,6-Dibromo-4-methoxy-1,3-benzodioxole, and what reagents are critical for its preparation?

- Methodological Answer : A common approach involves bromination of a precursor benzodioxole derivative. For example, dibromoisocyanuric acid in fuming sulfuric acid can selectively introduce bromine atoms at the 5- and 6-positions of 1,3-benzodioxole derivatives. Purification via column chromatography (silica gel, dichloromethane/n-pentane) yields the final product with high purity (>88% yield) . Alternative methods include flow chemistry setups, where optimized mixing of precursors (e.g., sesamol derivatives with alkyl halides) under controlled temperature (75°C) and pressure (15 bar) enhances reaction efficiency .

Q. How is 5,6-Dibromo-4-methoxy-1,3-benzodioxole characterized post-synthesis?

- Methodological Answer : Characterization relies on spectral analysis:

- NMR : Key peaks include aromatic protons (δ 6.34–6.70 ppm in NMR) and methoxy groups (δ 3.8–4.0 ppm). NMR confirms aromatic carbons (δ 101–154 ppm) and ether linkages .

- IR : Absorbances at ~1178 cm (C-O-C stretch) and ~780 cm (C-Br vibrations) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M ^+ $$ at 279.92 g/mol for C _7 _4 _2 _2 $) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in organic solvents like dichloromethane or THF. Stability tests under varying pH and temperature are recommended. Storage below -20°C in inert atmospheres prevents degradation, as suggested for structurally similar brominated benzodioxoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems (e.g., T-shaped mixers with 0.57 µL internal volume) enable precise reagent mixing, reducing side reactions. Parameters: 75°C, 15 bar pressure, and residence time calibrated via reactor coil volume (2 mL) .

- Catalysis : Screening Lewis acids (e.g., FeCl) or bases (KOH) may enhance bromination efficiency.

- Purification : Gradient elution in column chromatography (e.g., 10% AcOEt-petroleum ether) removes byproducts .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Methodological Answer :

- SAR Studies : Compare bioactivity of 5,6-Dibromo-4-methoxy-1,3-benzodioxole with analogs (e.g., 4-phenyl or 6-nitro derivatives). Assays against microbial targets or cancer cell lines can quantify IC values.

- Computational Modeling : DFT calculations or molecular docking (e.g., with enzymes like cytochrome P450) predict interaction sites. Substituent electronegativity (Br vs. Cl) impacts binding affinity .

Q. How can contradictory data in literature regarding bioactivity or reaction mechanisms be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, reagent ratios).

- Data Cross-Validation : Combine multiple techniques (e.g., HPLC for purity, X-ray crystallography for structure confirmation) .

- Meta-Analysis : Statistically evaluate published IC values or kinetic data to identify outliers or methodological biases .

Q. What advanced computational tools are suitable for studying this compound’s electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.